molecular formula C12H11NOS B1307460 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde CAS No. 383143-90-6

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde

Cat. No.: B1307460
CAS No.: 383143-90-6
M. Wt: 217.29 g/mol
InChI Key: JRCMCNLZDWPZTJ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H11NOS and its molecular weight is 217.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structure-Physicochemical Properties Relationship : A study by Tokárová and Biathová (2018) explored the synthesis of thiazolo[5,4-d]thiazoles, highlighting the relationship between structure and physicochemical properties, particularly UV-Vis and fluorescence characteristics (Tokárová & Biathová, 2018).

  • Novel Synthesis Methods : Research by Athmani, Farhat, and Iddon (1992) described the synthesis of derivatives of thieno[2,3-d]thiazole and other azoles from thiazolidine-2,4-dione, demonstrating innovative approaches in heterocyclic chemistry (Athmani, Farhat, & Iddon, 1992).

  • Antimicrobial and Antibacterial Properties : Vijesh et al. (2010) synthesized novel 2,4-disubstituted thiazole derivatives and screened them for antibacterial properties against various microorganisms, demonstrating significant antibacterial activity (Vijesh et al., 2010).

  • Corrosion Inhibition : Farahati et al. (2019) investigated the synthesis of thiazoles as corrosion inhibitors for copper, revealing that these compounds can effectively inhibit corrosion in acidic environments (Farahati et al., 2019).

  • Synthesis of Fused Heterocyclic Ring Systems : Hassan (2010) focused on synthesizing fused heterocyclic ring systems using 4,5-diphenylimidazol-2-thione, providing insights into the utility of such compounds in medicinal chemistry (Hassan, 2010).

Biochemical Analysis

Biochemical Properties

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes the Baylis-Hillman reaction with methyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane . This reaction mechanism has been studied using electrospray ionization mass spectrometry, highlighting its potential as a reactant in synthesizing bioactive molecules . The compound’s interactions with enzymes and proteins can lead to the formation of various derivatives with potential therapeutic applications.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have shown antibacterial, antifungal, anti-inflammatory, and antitumor activities . These effects are mediated through interactions with cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For example, it has been shown to undergo reactions that are catalyzed by specific enzymes, leading to the formation of bioactive compounds . These interactions can result in changes in gene expression and cellular function, contributing to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although specific data on this compound’s stability and degradation are limited . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes and potential therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on thiazole derivatives have demonstrated a range of biological activities, including antitumor and anti-inflammatory effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive metabolites. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s biological activities . Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8-3-4-10(9(2)5-8)11-7-15-12(6-14)13-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCMCNLZDWPZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393968
Record name 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383143-90-6
Record name 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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